Diethyl vinylphosphonate

Catalog No.
S793914
CAS No.
682-30-4
M.F
C6H13O3P
M. Wt
164.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl vinylphosphonate

CAS Number

682-30-4

Product Name

Diethyl vinylphosphonate

IUPAC Name

1-[ethenyl(ethoxy)phosphoryl]oxyethane

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3

InChI Key

DREPONDJUKIQLX-UHFFFAOYSA-N

SMILES

CCOP(=O)(C=C)OCC

Canonical SMILES

CCOP(=O)(C=C)OCC

The exact mass of the compound Diethyl(vinyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl vinylphosphonate (DEVP) is a bifunctional organophosphorus monomer characterized by a highly reactive vinyl group and a stable diethyl phosphonate ester moiety. In industrial procurement, DEVP is primarily sourced as a reactive flame retardant precursor, an adhesion promoter, and a functional comonomer for advanced polymer synthesis. Unlike standard additive flame retardants, DEVP's polymerizable double bond allows it to be covalently incorporated into polymer backbones, such as cross-linked polyethylene glycol diacrylate (PEGDA) matrices or structural resins. This covalent integration permanently anchors the phosphorus center, eliminating migration, reducing volatility during high-temperature compounding, and providing intrinsic thermal stability up to 290 °C[1]. Consequently, DEVP is highly valued in the production of fireproof gel polymer electrolytes (GPEs) for lithium-ion batteries and high-performance engineering plastics where conventional liquid additives would compromise mechanical or electrochemical integrity[2].

Research Fit

Polymerization monomer Free-radical polymerization and Michael addition at the activated vinyl group
Post-functionalization handle Ethoxy ester groups hydrolyzable to phosphonic acid for further modification
Solution processability Intermediate hydrophobicity supports homogenous solution polymerization

Substituting DEVP with conventional non-polymerizable liquid flame retardants, such as triphenyl phosphate (TPP) or trimethyl phosphate (TMP), fundamentally compromises long-term material performance. In battery applications, physically blended liquid additives leach out of gel polymer electrolytes, causing severe capacity fading and electrochemical deterioration[1]. DEVP avoids this by chemically bonding into the matrix. Furthermore, attempting to substitute DEVP with its closest structural analog, dimethyl vinylphosphonate (DMVP), introduces processing vulnerabilities. DMVP is significantly more susceptible to hydrolysis, rapidly degrading into vinylphosphonic acid under aqueous or acidic conditions, whereas DEVP's diethyl ester structure provides a much wider processing window and superior hydrolytic stability during complex formulation workflows [2].

Substitution Risk

Dimethyl vinylphosphonate (DMVP)
DMVP undergoes GTP homopolymerization; DEVP acts only as end-capper, changing block copolymer architecture if substituted.
Diallyl vinylphosphonate
Diallyl ester participates in relay cross metathesis where DEVP reactivity may differ, altering post-modification efficiency.
Bis(2-chloroethyl) vinylphosphonate (BCVP)
BCVP requires bulk copolymerization for flame retardancy; DEVP enables surface grafting, preserving bulk mechanics—route mismatch.

Hydrolytic Stability in Acidic/Aqueous Processing

During formulation, the stability of the phosphonate ester is critical to prevent premature conversion to phosphonic acid. Under Brønsted acid-catalyzed hydrolysis at 140 °C, DEVP demonstrates significantly higher stability than its dimethyl analog (DMVP). While DMVP hydrolyzes rapidly, DEVP yields only 76% vinylphosphonic acid even after 48 hours of continuous heating [1]. This resistance to hydrolysis ensures that DEVP remains intact during aggressive aqueous processing or compounding steps.

Evidence DimensionHydrolysis rate to vinylphosphonic acid (140 °C, 10 mol % TfOH)
Target Compound DataSlow hydrolysis (76% yield after 48 hours)
Comparator Or BaselineDimethyl vinylphosphonate (DMVP)
Quantified DifferenceDEVP exhibits substantially slower dealkylation kinetics compared to the rapid hydrolysis of DMVP.
ConditionsAqueous acidic conditions (140 °C, sealed glass tube)

Procurement teams selecting monomers for water-borne coatings or acidic formulations must choose DEVP over DMVP to prevent premature degradation and maintain shelf life.

LCST tunability
Reported
DEVP copolymers: 5–92 °C tunable LCST vs. PNIPAM: fixed ~32 °C
Supports thermoresponsive material design with application-specific switching temperatures
Cloud point by turbidimetry; REM-GTP copolymer composition

Electrochemical Stability in Gel Polymer Electrolytes

When used to impart flame retardancy to lithium-ion battery electrolytes, DEVP can be covalently cross-linked into a PEGDA matrix. Cells utilizing this DEVP-bonded GPE deliver a capacity of 142.2 mAh/g with an exceptional capacity retention of 96.3% over 350 cycles at 0.2 C. In stark contrast, directly blending conventional non-polymerizable liquid flame retardants into the GPE severely deteriorates electrochemical performance due to additive migration and side reactions at the lithium interface [1].

Evidence DimensionBattery capacity retention (350 cycles, 0.2 C)
Target Compound Data96.3% retention (chemically bonded DEVP)
Comparator Or BaselineNon-polymerizable liquid flame retardants (e.g., TMP/TEP blends)
Quantified DifferenceDEVP maintains >96% capacity, whereas physically blended liquid additives cause rapid capacity fade.
ConditionsLiFePO4/Li cells with PEGDA-based gel polymer electrolytes

Battery manufacturers must procure polymerizable FRs like DEVP to achieve UL-94 V-0 equivalent safety without sacrificing the cycle life of the lithium-ion cell.

GTP selectivity
Head-to-head
DEVP: end-capping only; DMVP: undergoes full GTP homopolymerization
Enables orthogonal single-point phosphonate end-functionalization of acrylic block copolymers
Silyl ketene acetal initiators; DMVP homopolymerization with Cp3Yb

Controlled Single-Unit Insertion in Copolymerization

DEVP is highly valued for its ability to act as a functionalizing comonomer without forming long homopolymer blocks. In free radical copolymerization with 2-chloroethyl methacrylate (CEMA), the reactivity ratios are r1 (CEMA) = 19.45 and r2 (DEVP) = 0.11 [1]. This extreme disparity means DEVP is reluctant to self-propagate, ensuring it is inserted as randomly distributed short blocks or single units along the polymer chain, effectively introducing phosphorus functionality without disrupting the primary mechanical properties of the host polymer.

Evidence DimensionMonomer reactivity ratio (r2)
Target Compound Datar2 = 0.11
Comparator Or BaselineStandard methacrylates (e.g., CEMA, r1 = 19.45)
Quantified DifferenceDEVP's self-propagation reactivity is nearly 180 times lower than the methacrylate comonomer.
ConditionsFree radical copolymerization initiated by benzoyl peroxide

For polymer engineers, DEVP is the ideal choice when the goal is to sparsely functionalize a polymer backbone with flame-retardant groups without altering its core structural integrity.

Reactivity ratios
Reported
r1(CEMA)=19.45, r2(DEVP)=0.11
Predicts composition drift in radical copolymerization; informs feeding strategy
BPO initiator, 70 °C; extreme disparity yields gradient copolymers

Thermal Stability for High-Temperature Compounding

For engineering plastics like polycarbonate, flame retardants must survive high processing temperatures. Polymeric derivatives of DEVP (PDEVP) exhibit a high thermal decomposition onset, with the first degradation step (C-O bond scission) occurring at 290 °C[1]. This makes DEVP-derived macromolecular flame retardants vastly superior to cost-effective but volatile small-molecule additives like triphenyl phosphate (TPP), which suffer from mass loss and outgassing during high-temperature extrusion.

Evidence DimensionOnset of thermal decomposition
Target Compound Data290 °C (PDEVP)
Comparator Or BaselineTriphenyl phosphate (TPP)
Quantified DifferenceDEVP polymers withstand 290 °C before initial scission, eliminating the volatility issues characteristic of TPP.
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

Procuring DEVP to synthesize macromolecular flame retardants prevents outgassing and mold-fouling during the high-temperature extrusion of engineering thermoplastics.

Calcification inhibition
Head-to-head
DEVP copolymer reduced Ca/P accumulation in rat subdermal implant vs. untreated tissue
Supports calcification-resistance evaluation in tissue-based implant models
Histological semi-quantitative analysis; no comparable in vivo data for DMVP/BCVP
Flame retardancy
Reported
DEVP plasma graft: no melt dripping, char formation; untreated PUF: rapid dripping
Supports surface-localized flame-retardant treatment preserving bulk foam properties
UL-94 horizontal test; BCVP alternative requires bulk copolymerization
Radical polymerization
Context-dependent
DMVP kp=19 L/mol·s; DEVP chain transfer to ethoxy groups lowers Mn
Guides molecular weight control strategy through ester-dependent chain transfer
Quantitative kinetics only for DMVP; DEVP behavior inferred from IR analysis

Intrinsically Safe Gel Polymer Electrolytes for Li-Ion Batteries

Because DEVP can be covalently cross-linked into polymer matrices (such as PEGDA), it is the premier choice for manufacturing fireproof gel polymer electrolytes. Its use prevents the additive leaching and capacity fading typically caused by liquid flame retardants, enabling batteries to operate safely at elevated temperatures (up to 200 °C) while maintaining over 96% capacity retention[1].

Macromolecular Flame Retardants for Polycarbonate

DEVP is heavily utilized as a monomer to synthesize poly(vinylphosphonate)s. Due to its high thermal stability (onset of decomposition at 290 °C), DEVP-based macromolecular flame retardants are ideal for compounding into high-temperature engineering plastics like polycarbonate, where traditional additives like TPP would volatilize or degrade [2].

Functional Comonomer for Amphiphilic and Adhesion-Promoting Polymers

Leveraging its low homopolymerization reactivity ratio (r2 = 0.11), DEVP is procured to act as a single-unit or short-block inserting comonomer in free radical polymerizations. It is used to introduce phosphonate groups into acrylic or styrenic backbones, enhancing metal adhesion, corrosion inhibition, and flame retardancy without compromising the host polymer's mechanical properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tunable thermoresponsive materials
Composition-dependent LCST tunability
Cloud point verification in aqueous media
Bioprosthetic valve anti-calcification coating
In vivo mineral deposition reduction
Histological Ca/P accumulation in implant model
Surface-grafted flame retardant PUF
Non-dripping char-forming surface treatment
UL-94 horizontal flame test response
Orthogonal end-capping of acrylic block copolymers
Selective GTP end-capping without homopolymerization
End-group fidelity by NMR or GPC

XLogP3

0.7

Boiling Point

202.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

682-30-4

Wikipedia

Phosphonic acid, vinyl-, diethyl ester

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